molecular formula C8H5BrN2O B1373093 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190312-27-6

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B1373093
CAS No.: 1190312-27-6
M. Wt: 225.04 g/mol
InChI Key: XPKQGXGRZGRNTN-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H5BrN2O. It is characterized by a pyrrolo[3,2-b]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a bromine atom at the 6-position and an aldehyde group at the 3-position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 1H-pyrrolo[3,2-b]pyridine followed by formylation to introduce the aldehyde group at the 3-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and Vilsmeier-Haack reagent for formylation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Condensation: Amines or hydrazines under acidic or basic conditions.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Conversion to 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

    Reduction: Formation of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-methanol.

    Condensation: Formation of Schiff bases or hydrazones.

Scientific Research Applications

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, it inhibits their signaling pathways, which are crucial for cell growth and survival. This inhibition leads to reduced cell proliferation and increased apoptosis, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 6-Bromo-7-azaindole
  • 6-Bromo-1H-benzimidazole

Uniqueness

Compared to similar compounds, 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and biological activities. Its specific structure enables it to effectively inhibit FGFRs, distinguishing it from other brominated heterocycles .

Properties

IUPAC Name

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-7-8(11-3-6)5(4-12)2-10-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKQGXGRZGRNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676833
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-27-6
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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